molecular formula C13H19N5O4 B1665748 Alvameline maleate CAS No. 219581-36-9

Alvameline maleate

Cat. No. B1665748
M. Wt: 309.32 g/mol
InChI Key: YKFYFAAWVQGVTP-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alvameline maleate is a Partial M1 Agonist and M2/M3 Antagonist.

Scientific Research Applications

  • Drug Metabolism Research : Diethyl maleate, a compound related to Alvameline maleate, has been used in drug metabolism research. It has been observed to inhibit protein synthesis and impair amino acid transport in isolated adult rat hepatocytes at high concentrations, without affecting cytochrome P-450 content or monooxygenase activity. This suggests potential applications in studying cellular mechanisms in toxicology and drug metabolism (Goethals et al., 1983).

  • Antihistaminic Drug Research : Chlorpheniramine maleate, a compound chemically related to Alvameline maleate, has been studied for its bitter taste and formulation strategies to mask this taste in mouth dissolving/disintegrating preparations. This research might be relevant for understanding sensory aspects and formulation techniques of similar compounds (Jelvehgari et al., 2014).

  • Nanotechnology in Drug Delivery : Research involving oral Almotriptan maleate, another chemically similar compound, has explored using nanostructured lipid carriers for enhancing its delivery to the brain. This highlights the potential of nanotechnology in improving drug delivery mechanisms, which could be applicable to Alvameline maleate (Salem et al., 2020).

  • Renal Damage and Nephroprotection : Studies on maleate-induced renal damage and the protective effects of curcumin have been conducted, offering insights into renal toxicology and protective agents. This could be indirectly relevant for understanding the impact of Alvameline maleate on renal health (Molina-jijon et al., 2016).

  • Chemical and Crystallographic Analysis : Research on maleates of various amino acids, such as maleates of L-leucine, L-isoleucine, and L-norvaline, has been conducted to understand their crystal structures and chemical interactions. This kind of research can provide fundamental insights into the physical and chemical properties of Alvameline maleate (Arkhipov et al., 2015).

properties

CAS RN

219581-36-9

Product Name

Alvameline maleate

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C9H15N5.C4H4O4/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8;5-3(6)1-2-4(7)8/h5H,3-4,6-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YKFYFAAWVQGVTP-BTJKTKAUSA-N

Isomeric SMILES

CCN1N=C(N=N1)C2=CCCN(C2)C.C(=C\C(=O)O)\C(=O)O

SMILES

CCN1N=C(N=N1)C2=CCCN(C2)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCN1N=C(N=N1)C2=CCCN(C2)C.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alvameline maleate;  Lu 25-109-M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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